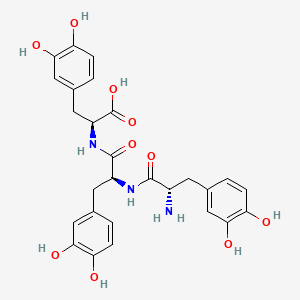

L-Dopa-L-dopa-L-dopa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Dopa, also known as L-3,4-dihydroxyphenylalanine, is a naturally occurring amino acid derivative. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. L-Dopa is widely recognized for its role in the treatment of Parkinson’s disease, where it helps replenish the diminished levels of dopamine in the brain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Dopa can be synthesized through various chemical routes. One common method involves the hydroxylation of L-tyrosine using tyrosine hydroxylase. Another synthetic route includes the use of catechol and alanine as starting materials, which undergo a series of reactions including hydroxylation and decarboxylation to produce L-Dopa .

Industrial Production Methods

Industrial production of L-Dopa often involves extraction from natural sources such as the seeds of Mucuna pruriens, a plant known for its high L-Dopa content. The extraction process typically involves the use of acid aqueous solutions followed by purification steps to isolate L-Dopa in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

L-Dopa undergoes several types of chemical reactions, including:

Oxidation: L-Dopa can be oxidized to form dopaquinone, which further undergoes polymerization to produce melanin.

Decarboxylation: In the presence of the enzyme aromatic L-amino acid decarboxylase, L-Dopa is decarboxylated to form dopamine.

Substitution: L-Dopa can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Decarboxylation: This reaction typically requires the enzyme aromatic L-amino acid decarboxylase and a cofactor such as pyridoxal phosphate (vitamin B6).

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products

Dopaquinone: Formed through oxidation.

Dopamine: Formed through decarboxylation.

Substituted L-Dopa derivatives: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

L-Dopa has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various catecholamines and other biologically active compounds.

Biology: Studied for its role in neurotransmitter biosynthesis and its effects on neuronal activity.

Medicine: Primarily used in the treatment of Parkinson’s disease and dopamine-responsive dystonia.

Industry: Utilized in the production of melanin and other pigments.

Mecanismo De Acción

L-Dopa exerts its effects primarily through its conversion to dopamine in the brain. Once administered, L-Dopa crosses the blood-brain barrier and is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to produce dopamine. This increase in dopamine levels helps alleviate the motor symptoms associated with Parkinson’s disease .

Comparación Con Compuestos Similares

Similar Compounds

D-Dopa: The D-isomer of L-Dopa, which does not exhibit the same biological activity as L-Dopa.

L-Dopa methyl ester: A derivative of L-Dopa that acts as an antagonist in certain biological systems.

Dopamine: The direct product of L-Dopa decarboxylation, used as a neurotransmitter.

Uniqueness

L-Dopa is unique in its ability to cross the blood-brain barrier and serve as a precursor to dopamine, making it an essential compound in the treatment of Parkinson’s disease. Its ability to be converted into multiple neurotransmitters also highlights its versatility in biological systems .

Propiedades

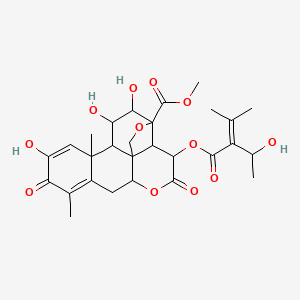

Número CAS |

52370-62-4 |

|---|---|

Fórmula molecular |

C27H29N3O10 |

Peso molecular |

555.5 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C27H29N3O10/c28-16(7-13-1-4-19(31)22(34)10-13)25(37)29-17(8-14-2-5-20(32)23(35)11-14)26(38)30-18(27(39)40)9-15-3-6-21(33)24(36)12-15/h1-6,10-12,16-18,31-36H,7-9,28H2,(H,29,37)(H,30,38)(H,39,40)/t16-,17-,18-/m0/s1 |

Clave InChI |

ZAYTZDQQAPUMRU-BZSNNMDCSA-N |

SMILES isomérico |

C1=CC(=C(C=C1C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)N[C@@H](CC3=CC(=C(C=C3)O)O)C(=O)O)N)O)O |

SMILES canónico |

C1=CC(=C(C=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)NC(CC3=CC(=C(C=C3)O)O)C(=O)O)N)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)